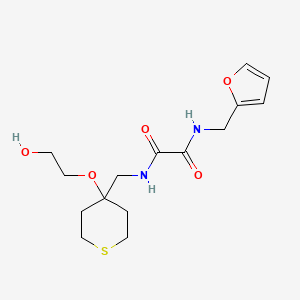

N1-(furan-2-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(furan-2-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity Enhancement

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an inexpensive and readily available ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures and catalyst loadings. For coupling with more sterically hindered acyclic secondary amines, N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand yields better results, showing high selectivity in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides to afford important pharmaceutical building blocks (Bhunia, Kumar, & Ma, 2017).

Vasodilator Action of Furoxans

Furoxans, including compounds related to the structure of interest, have been studied for their vasodilator action. They concentration-dependently increase coronary flow in isolated rat heart preparations. This effect is mediated by the generation of nitric oxide (NO) following the chemical reaction of furoxans with sulfhydryl groups of low molecular weight thiols and proteins, classifying furoxans as nitrovasodilators. This suggests potential applications of these compounds in therapies requiring vasodilation (Feelisch, Schönafinger, & Noack, 1992).

High-Performance Energetic Materials

Research into the assembly of diverse N-O building blocks, including derivatives of furoxans, has led to the development of high-performance energetic materials. These materials exhibit high density, moderate to good thermal stability, acceptable impact and friction sensitivities, and excellent detonation properties. Specifically, 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives show potential applications as energetic materials due to their superior detonation performance and stability (Zhang & Shreeve, 2014).

Analgesic and Antibacterial Activity

Compounds derived from furoxans, particularly those involving furan amidines, have shown notable analgesic and antibacterial activities. These findings indicate the potential of these compounds in developing new therapeutic agents for pain management and bacterial infections (Oleshchuk et al., 2019).

Inhibition of NQO2 for Chemotherapy and Malaria

Non-symmetrical furan amidines, including those structurally related to the compound of interest, have been evaluated as potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), offering potential use in cancer chemotherapy and malaria treatment. This suggests a promising avenue for the development of new therapeutic strategies targeting these diseases (Alnabulsi et al., 2018).

properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5S/c18-5-7-22-15(3-8-23-9-4-15)11-17-14(20)13(19)16-10-12-2-1-6-21-12/h1-2,6,18H,3-5,7-11H2,(H,16,19)(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDRPSOFVGXDAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)

![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)

![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)